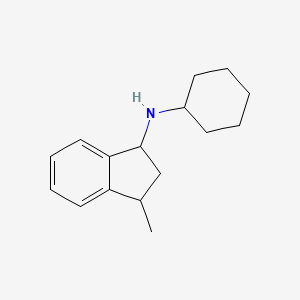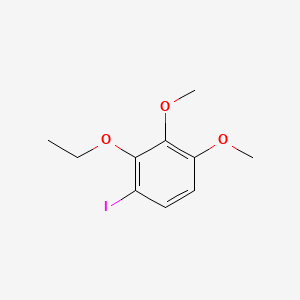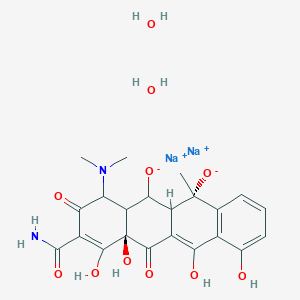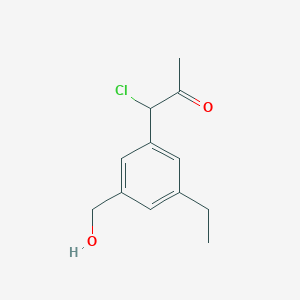
1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethyl group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of a precursor compound, followed by the introduction of the ethyl and hydroxymethyl groups through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone moiety can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ketone results in an alcohol.
Applications De Recherche Scientifique
1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the hydroxymethyl and ketone groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-(3-methyl-5-(hydroxymethyl)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-1-(3-ethyl-5-(methoxymethyl)phenyl)propan-2-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group allows for versatile chemical modifications, while the hydroxymethyl group enhances its solubility and reactivity.
Propriétés
Formule moléculaire |
C12H15ClO2 |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
1-chloro-1-[3-ethyl-5-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-3-9-4-10(7-14)6-11(5-9)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3 |
Clé InChI |
VFTKOSAWTOEQKT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)C(C(=O)C)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


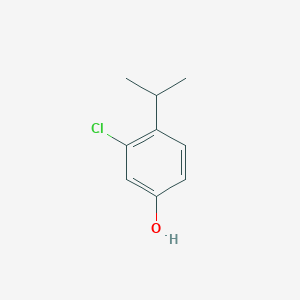
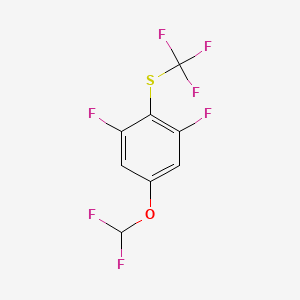
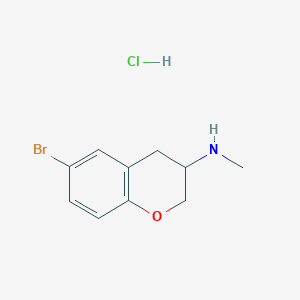
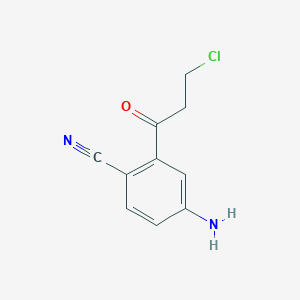
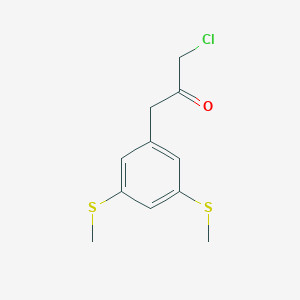
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
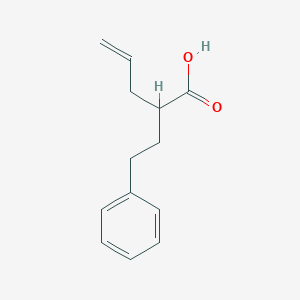

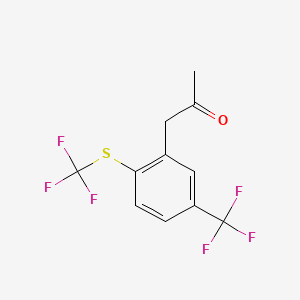
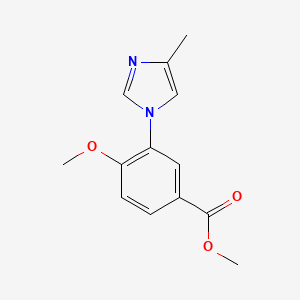
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
